7-methoxy-2,3,4,9-tetrahydro-1H-carbazole

描述

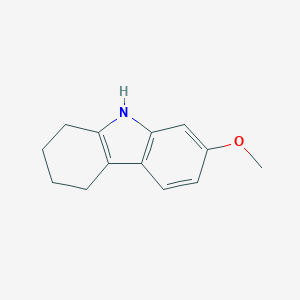

7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound with the molecular formula C13H15NO. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a carbazole core with a methoxy group at the 7th position, which contributes to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole typically involves the reaction of 3-methoxyphenylhydrazine hydrochloride with cyclohexanone in the presence of sodium acetate and acetic acid. The reaction mixture is refluxed under nitrogen for several hours, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

Reduction: Reduction reactions can convert it into different tetrahydrocarbazole derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in different applications.

科学研究应用

Chemistry

7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole serves as a building block for synthesizing more complex carbazole derivatives. These derivatives are important in developing new materials and compounds with enhanced properties.

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Effects: It has been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

- Antiviral Properties: Recent studies have explored its use as an antiviral agent, particularly against HIV and HCV. Compounds derived from carbazole scaffolds have shown moderate antiviral activity by inhibiting different stages of the viral replication cycle .

Medical Applications

The compound is being investigated for its therapeutic potential:

- CRTH2 Receptor Antagonist: It has been identified as a potential treatment for various allergic conditions by blocking the CRTH2 receptor involved in Th2 cell-mediated responses. This includes applications in treating asthma, rhinitis, and other inflammatory disorders .

Industrial Applications

In industry, this compound is utilized in the development of:

- Dyes and Pigments: Its chemical structure allows it to be used in producing vibrant dyes.

- Other Industrial Chemicals: The compound's versatility makes it suitable for various chemical applications.

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for carbazole derivatives | Facilitates synthesis of complex compounds |

| Biology | Neuroprotective effects | Protects neuronal cells from oxidative stress |

| Antiviral properties | Moderate activity against HIV and HCV | |

| Medical | CRTH2 receptor antagonist | Potential treatment for allergic conditions |

| Industrial | Dyes and pigments | Used in various industrial chemical applications |

Case Study 1: Neuroprotection

A study demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress in vitro. This indicates its potential for developing neuroprotective drugs aimed at conditions like Alzheimer's disease.

Case Study 2: Antiviral Activity

Research published in PMC highlighted that derivatives of this compound exhibited antiviral activity against HIV by inhibiting specific stages of the viral life cycle. The study emphasized the importance of structural modifications to enhance efficacy while minimizing toxicity .

作用机制

The mechanism of action of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

相似化合物的比较

Similar Compounds

5,7-Dimethoxy-2,3,4,9-tetrahydro-1H-carbazole: Similar in structure but with an additional methoxy group.

Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate: Contains an ester group, making it more reactive in certain chemical reactions.

Uniqueness

7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7th position plays a crucial role in its reactivity and interactions with other molecules.

生物活性

7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound belonging to the carbazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of this compound

- Chemical Formula : C13H15NO

- CAS Number : 3382-43-2

- Structure : The compound features a methoxy group at the 7th position of the carbazole core, which significantly influences its chemical properties and biological activities.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that carbazole derivatives possess antibacterial and antifungal properties. Specifically, 7-methoxy derivatives have shown effectiveness against various microbial strains due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cells through the modulation of cell signaling pathways. It has been shown to inhibit the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent .

- Antidiabetic Effects : Some studies suggest that carbazole derivatives can modulate glucose metabolism and improve insulin sensitivity. This activity is attributed to their ability to influence key metabolic pathways involved in glucose homeostasis .

- Neuroprotective Effects : There is evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic processes. For instance, it has been noted to act on enzymes related to glucose metabolism and lipid profiles .

- Gene Expression Modulation : It interacts with transcription factors and other regulatory proteins to alter gene expression patterns associated with cell survival and proliferation .

Anticancer Activity

A study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). Results indicated that the compound inhibited cell growth with an IC50 value of approximately 10 µM after 48 hours of treatment. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively. The study highlighted the compound's potential as a lead for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole | Additional methoxy group | Enhanced solubility; potential for increased bioactivity |

| Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole | Ester group present | Increased reactivity; potential for diverse applications |

| 7-Methoxycarbazole | Lacks tetrahydro group | Different pharmacological profile; less potent in certain assays |

常见问题

Q. Basic: What are the standard synthetic routes for 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole, and how are intermediates validated?

Methodological Answer:

A common approach involves the Fischer indole synthesis. For example, reacting 4-methoxyphenylhydrazine with cyclohexanone derivatives under acidic conditions (e.g., HCl in acetic acid) followed by cyclization via reflux (398–403 K for 2 hours). Intermediate hydrazones are monitored via TLC, and purification employs column chromatography (petroleum ether/ethyl acetate) or recrystallization (ethanol) . Validation includes spectral analysis (¹H NMR, IR) and X-ray crystallography for structural confirmation .

Q. Basic: How is X-ray crystallography applied to resolve structural ambiguities in carbazole derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) is critical. For 6-methoxy analogs, non-planar carbazole units are observed, with dihedral angles between benzene and pyrrole rings (~1.69°) and envelope conformations in cyclohexene rings. Hydrogen-bonding networks (e.g., N9–H···O1) and π-interactions are analyzed using ORTEP-3 for visualization . Disordered atoms in advanced analogs (e.g., C2A–C4A) require multi-site refinement .

Q. Intermediate: How are spectral contradictions addressed in characterizing substituted carbazoles?

Methodological Answer:

Discrepancies in NMR or IR data (e.g., NH stretches, aromatic protons) arise from substituent effects (e.g., methoxy vs. chloro groups). For example, 6-chloro derivatives show downfield shifts in ¹H NMR due to electron-withdrawing effects. Cross-validation via computational methods (DFT for vibrational frequencies) and mass spectrometry (HRMS for molecular ions) resolves ambiguities .

Q. Advanced: What catalytic strategies improve yield in carbazole synthesis?

Methodological Answer:

Ionic liquids (e.g., DMAP-based catalysts) enhance Fischer indole cyclization efficiency. Using 0.2 equivalents of DMAP-IL achieves ~89% yield, comparable to traditional methods. Optimization includes solvent selection (pyridine for Lawesson’s reagent in thione synthesis) and temperature control (383 K for 6 hours) to minimize side reactions .

Q. Advanced: How can researchers resolve contradictions in biological activity data across analogs?

Methodological Answer:

For VEGF inhibition (e.g., PTC-858 analogs), discrepancies arise from substituent positioning. Structure-activity relationship (SAR) studies using Western blotting (protein expression) and cytotoxicity assays (CellTiter-Glo) differentiate true activity from non-specific effects. Molecular docking identifies key interactions (e.g., hydrophobic pockets for methoxy groups) .

Q. Advanced: What computational methods predict electronic properties of carbazole derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For herbicide-active indoles (e.g., 6-chloro-8-nitro analogs), time-dependent DFT (TD-DFT) models UV-Vis spectra, while Mulliken population analysis correlates substituents with reactivity .

Q. Advanced: How are isomeric byproducts isolated in carbazole functionalization?

Methodological Answer:

Mannich reactions or periodate oxidation (e.g., converting 9,9′-methylenebis derivatives to benzoazoninediones) generate isomers. Separation uses preparative HPLC (C18 columns, acetonitrile/water gradients) or fractional crystallization. Structural elucidation combines NOESY (spatial proximity) and XRD .

Q. Intermediate: What hydrogen-bonding motifs stabilize carbazole crystals?

Methodological Answer:

Intermolecular C–H···O/N and N–H···S interactions (e.g., R₂²(10) rings in thione derivatives) are critical. Hirshfeld surface analysis quantifies contacts (e.g., 15% H···O contributions in methoxy analogs). Thermal stability is assessed via DSC (melting points >500 K) .

Q. Advanced: How does methoxy substitution influence photostability under experimental conditions?

Methodological Answer:

Methoxy groups enhance UV stability via radical scavenging. Accelerated degradation studies (e.g., 254 nm UV light, 72 hours) with LC-MS monitoring identify degradation products (e.g., demethylated analogs). Protective measures include amber glassware and antioxidants (BHT) .

Q. Basic: What safety protocols are recommended for handling carbazole intermediates?

Methodological Answer:

Hydrazine intermediates (e.g., 4-methoxyphenylhydrazine) require fume hoods and PPE (nitrile gloves, lab coats). Waste disposal follows EPA guidelines for azide-containing byproducts. Acute toxicity (LD50) data for analogs (e.g., 6-chloro derivatives) inform risk assessments .

属性

IUPAC Name |

7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-15-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h6-8,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOWVRRXCCBHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315978 | |

| Record name | 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3382-43-2 | |

| Record name | NSC298334 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。